molecular formula C25H22ClNO3 B1671249 Esfenvalerate CAS No. 66230-04-4

Esfenvalerate

Cat. No. B1671249
CAS RN: 66230-04-4
M. Wt: 419.9 g/mol
InChI Key: NYPJDWWKZLNGGM-RPWUZVMVSA-N
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Description

Esfenvalerate is a synthetic pyrethroid insecticide known for its low toxicity to mammals and its rapid knockdown of insects . It is widely used in general-purpose insecticides and a number of aerosol and fogging concentrates . It is a fenvalerate and has a role as a pyrethroid ester insecticide and an agrochemical .


Synthesis Analysis

Esfenvalerate degradation products were obtained by chemical oxidation with hydrogen peroxide . The aerobic aquatic soil metabolism of esfenvalerate was examined in two Japanese pond water-sediment systems . The main degradate was 3-phenoxybenzoic acid via ester cleavage both under dark and light conditions .


Molecular Structure Analysis

Esfenvalerate has a molecular formula of C25H22ClNO3 . Its average mass is 419.900 Da and its monoisotopic mass is 419.128815 Da . The IUPAC name for Esfenvalerate is [(S)-cyano-(3-phenoxyphenyl)methyl] (2S)-2-(4-chlorophenyl)-3-methylbutanoate .


Chemical Reactions Analysis

Esfenvalerate degradation products were obtained by chemical oxidation with hydrogen peroxide . Esfenvalerate biodegradation by marine-derived fungi is reported . The metabolic fate of esfenvalerate was investigated in tomato plants .


Physical And Chemical Properties Analysis

Esfenvalerate is highly soluble in most organic solvents but not in water . It is considered moderately persistent in soil and is non-mobile . Based on its physico-chemical parameters, esfenvalerate is not expected to leach to groundwater .

Scientific Research Applications

Neurotoxicity and Behavioral Impact

  • Zebrafish Embryonic/Larval Study : Esfenvalerate, a widely used pyrethroid insecticide, has been shown to induce hypoactivity in zebrafish larvae and decrease the expression of the dopamine active transporter. This suggests that esfenvalerate can impair neurological functions at environmentally relevant levels, with these effects being age-dependent in zebrafish larvae (Wang et al., 2020).

Ecotoxicological Effects

  • Impact on Chironomus riparius : Sub-lethal concentrations of esfenvalerate have been found to cause oxidative damage and affect the energy budget in Chironomus riparius, an aquatic insect. This has implications for its developmental rates and potential population-level effects (Rodrigues et al., 2015).
  • Toxicity in Aquatic Oligochaete : In studies with the aquatic oligochaete Lumbriculus variegatus, esfenvalerate showed a significant decrease in reproduction and biomass, suggesting potential harmful effects on natural populations of such organisms (Rosa et al., 2016).

Impact on Aquatic Life

  • Effect on Medaka Fish : Dietary exposure of medaka fish to esfenvalerate resulted in no mortality but showed potential effects on fertilization, hatching success, and expression of stress proteins. This indicates possible sub-lethal effects of esfenvalerate when ingested by fish (Werner et al., 2002).

Influence on Insect Life Stages and Emergence

  • **Impact onAquatic Insects**: Research on aquatic insects like Brachycentrus americanus and Cinygmula reticulata has shown that esfenvalerate exposure can significantly depress emergence and increase mortality, particularly in final-instar stages. This suggests that esfenvalerate may impair insect emergence behaviors and decrease fecundity in aquatic insects, affecting their population dynamics (Palmquist et al., 2008).

Effects on Reproduction and Survival in Aquatic Organisms

  • Gammarus pulex Study : A study on Gammarus pulex, a freshwater amphipod, revealed that short-term exposure to esfenvalerate at environmentally realistic concentrations significantly affected survival and reproduction. This highlights the potential population-level impact of esfenvalerate in stream ecosystems (Cold & Forbes, 2004).

Selectivity and Impact on Beneficial Insects

  • Insecticide Selectivity Research : Studies on the selectivity of insecticides, including esfenvalerate, have shown varying degrees of impact on beneficial insects like Chrysoperla externa. While some insecticides were highly toxic, esfenvalerate caused relatively lower mortality and did not significantly affect the reproductive capacity, suggesting potential for use in integrated pest management (Carvalho et al., 2002).

Impact on Fish Larvae

  • Fathead Minnow Study : Larval fathead minnows exposed to sublethal concentrations of esfenvalerate exhibited impaired swimming and feeding ability, reduced growth, and increased susceptibility to predation. This indicates that even short-term exposure can have significant behavioral and ecological impacts on larval fish (Floyd et al., 2008).

Safety And Hazards

Esfenvalerate is toxic if swallowed or if inhaled . It may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . Handling should be in a well-ventilated place and suitable protective clothing should be worn .

Future Directions

Future efforts should focus on increased environmental monitoring and research on esfenvalerate fate with increased and repeated application . Pyrethroids, including fenvalerate and esfenvalerate, have also recently been linked to endocrine disruption . The aim of the present study is to assess the biodegradation of esfenvalerate by marine-derived fungi, selecting a strain for future bioremediation in areas of high concentrations such as pesticide spills, production sites, and even agricultural areas and water bodies .

properties

IUPAC Name

[(S)-cyano-(3-phenoxyphenyl)methyl] (2S)-2-(4-chlorophenyl)-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C25H22ClNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3/t23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPJDWWKZLNGGM-RPWUZVMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3
Source PubChem
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Isomeric SMILES

CC(C)[C@@H](C1=CC=C(C=C1)Cl)C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3
Source PubChem
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Molecular Formula

C25H22ClNO3
Record name ESFENVALERATE
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DSSTOX Substance ID

DTXSID4032667
Record name Esfenvalerate
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Molecular Weight

419.9 g/mol
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Physical Description

COLOURLESS-TO-WHITE CRYSTALS.
Record name ESFENVALERATE
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Boiling Point

151-167 °C
Record name ESFENVALERATE
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Flash Point

256 °C
Record name ESFENVALERATE
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Solubility

In xylene, acetone, chloroform, ethyl acetate, dimethylformamide, dimethyl sulfoxide >600, hexane 10-50, methanol 70-100 (all in g/kg, 25 °C), Solubility (1%): acetonitrile >60, chloroform >60, DMF >60, DMSO >60, ethyl acetate >60, acetone >60, ethyl cellosolve 40-50, n-hexane 1-5, kerosene <1, methanol 7-10, alpha-methylnaphthalene 50-60, xylene >60., In acetone, chloroform, methanol >450, hexane 77 (all in g/L at 20 °C; distilled water <20 ug/L (all at 20 °C), In water, 2.0X10-3 mg/L at 25 °C, Solubility in water: none
Record name ESFENVALERATE
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Density

1.26 (4-26 °C), 1.2 g/cm³
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Record name ESFENVALERATE
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Vapor Pressure

1.5X10-9 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible
Record name ESFENVALERATE
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Record name ESFENVALERATE
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Mechanism of Action

Esfenvalerate is a type two synthetic pyrethroid. The primary mechanism of action of pyrethroids is interference with the closing of voltage-dependent sodium channels, resulting in repetitive firing of neurons. After exposure the organism may exhibit hyperexcitation, tremors, convulsions, and/or salivation, followed by lethargy, paralysis, and death. Type two pyrethroids, those that contain a cyano group in the alcohol and halogen in the acid, are also reported to have effects at the presynaptic membrane of voltage-dependent calcium channels and to interfere with ATPase enzymes involved with maintaining ionic concentration gradients across membranes., Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the central nervous system have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partical protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, and most neurotransmitter release is secondary to increased sodium entry. /Pyrethroids/, The biochemical process by which various pyrethroid insecticides alter membrane-bound ATPase activities of the squid nervous system was examined. Of the 5 ATP-hydrolyzing systems tested, only Ca(2+)-stimulated ATPase activities were clearly affected by the pyrethroids. The natural type /I/ pyrethroid, allethrin, primarily inhibits Ca-ATPase activity. /Pyrethroids/, The interactions of natural pyrethrins and 9 pyrethroids with the nicotinic acetylcholine (ACh) receptor/channel complex of Torpedo electronic organ membranes were studied. None reduced (3)H-ACh binding to the receptor sites, but all inhibited (3)H-labeled perhydrohistrionicotoxin binding to the channel sites in presence of carbamylcholine. Allethrin inhibited binding noncompetitively, but (3)H-labeled imipramine binding competitively, suggesting that allethrin binds to the receptor's channel sites that bind imipramine. The pyrethroids were divided into 2 types according to their action: type A, which included allethrin, was more potent in inhibiting (3)H-H12-HTX binding and acted more rapidly. Type B, which included permethrin, was less potent and their potency increased slowly with time. The high affinities that several pyrethroids have for this nicotinic ACh receptor suggest that pyrethroids may have a synaptic site of action in addition to their well known effects on the axonal channels. /Pyrethrins and Pyrethroids/, For more Mechanism of Action (Complete) data for ESFENVALERATE (7 total), please visit the HSDB record page.
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Impurities

The concentrate may contain xylene ... or ethylbenzene ... .
Record name ESFENVALERATE
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Product Name

Esfenvalerate

Color/Form

White crystalline solid, Colorless crystals, Clear viscous liquid at 23 °C

CAS RN

66230-04-4
Record name Esfenvalerate
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Record name Benzeneacetic acid, 4-chloro-α-(1-methylethyl)-, (S)-cyano(3-phenoxyphenyl)methyl ester, (αS)
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Melting Point

59-60.2 °C, 59-60 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,500
Citations
TL Adelsbach, RS Tjeerdema - Reviews of Environmental Contamination …, 2003 - Springer
Widespread use of synthetic insecticides began in the United States following World War II. Previously, natural compounds such as arsenic, nicotine, pyrethrum, rotenone, and others …
Number of citations: 48 link.springer.com
JM Holland, RB Chapman - Experimental & applied acarology, 1994 - Springer
… esfenvalerate to twospotted spider mite (TSSM), Tetranychus urticae Koch. adults. The residual toxicity LC 50 of esfenvalerate … (45% mortality) than esfenvalerate to TSSM larvae at 0.01 …
Number of citations: 18 link.springer.com
L Samsøe‐Petersen, K Gustavson… - … and Chemistry: An …, 2001 - Wiley Online Library
… esfenvalerate was investigated by sampling and chemical analysis after spraying of an artificial pond (25 g ai/ha) and in the laboratory with [ 14 C]esfenvalerate … C]esfenvalerate during …
Number of citations: 31 setac.onlinelibrary.wiley.com
K Kelley, EM Branch - California Environmental Protection Agency …, 2004 - Citeseer
This document provides a review of the environmental fate of esfenvalerate, chemical name:(S)-αcyano-3-phenoxybenzyl-(S)-2-(4-chlorophenyl)-3-methylbutyrate. Esfenvalerate is a …
Number of citations: 12 citeseerx.ist.psu.edu
X Ye, K Xiong, J Liu - Journal of hazardous materials, 2016 - Elsevier
More attention is being paid to the enantioselective toxicity of chiral pesticides. However, limited investigations have been done to assess the ecological risks of chiral pesticides to soil …
Number of citations: 76 www.sciencedirect.com
MBA Bjergager, ML Hanson, L Lissemore… - Aquatic Toxicology, 2011 - Elsevier
… with esfenvalerate in combination with prochloraz compared to treatments with esfenvalerate … were less sensitive than cladocerans to both esfenvalerate alone and in combination with …
Number of citations: 49 www.sciencedirect.com
SJ Lozano, SL O'Halloran, KW Sargent… - … and Chemistry: An …, 1992 - Wiley Online Library
… the persistence and distribution of esfenvalerate in littoral habitats [6,7]. In this paper we describe the effect of a surface application of esfenvalerate to littoral enclosures by measuring …
Number of citations: 111 setac.onlinelibrary.wiley.com
G Shan, DW Stoutamire, I Wengatz… - Journal of agricultural …, 1999 - ACS Publications
… To our knowledge no study has been reported on the development of immunoassays for esfenvalerate. In this paper, the development of an ELISA for esfenvalerate and the evaluation …
Number of citations: 120 pubs.acs.org
ACM Rodrigues, C Gravato, C Quintaneiro… - Environmental …, 2015 - Elsevier
Integrative studies focused on sub-organismal responses to pyrethroid exposure are important to understand life history responses. In this study, the ecotoxicological effects of …
Number of citations: 46 www.sciencedirect.com
MM Jones, JL Robertson… - Journal of economic …, 2012 - academic.oup.com
To assess the toxicity of thiamethoxam and three mixtures of insecticides to oriental fruit moth, Grapholita molesta (Busck) (Lepidoptera: Tortricidae), we added the insecticides to diet …
Number of citations: 20 academic.oup.com

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